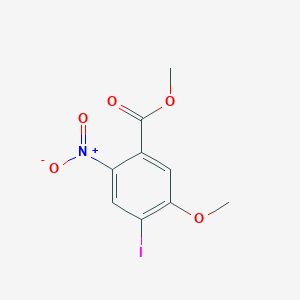
Methyl 4-iodo-5-methoxy-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Iodo-5-méthoxy-2-nitrobenzoate de méthyle est un composé organique de formule moléculaire C9H8INO5 et de masse moléculaire 337,07 g/mol . Ce composé est caractérisé par la présence d'un atome d'iode, d'un groupe méthoxy et d'un groupe nitro liés à un ester benzoïque. Il est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Iodo-5-méthoxy-2-nitrobenzoate de méthyle implique généralement un processus en plusieurs étapes. Une méthode courante consiste à nitrer un benzoate substitué par un groupe méthoxy, puis à effectuer une iodation. L'étape de nitration peut être réalisée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique, tandis que l'iodation peut être effectuée en utilisant de l'iode et un agent oxydant approprié .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, le choix des solvants et des réactifs peut être optimisé afin de minimiser l'impact environnemental et de réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Iodo-5-méthoxy-2-nitrobenzoate de méthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.
Réactions de réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Réactions d'oxydation : Le groupe méthoxy peut être oxydé en un groupe hydroxyle dans des conditions spécifiques.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés.
Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) avec de l'hydrogène gazeux.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Principaux produits formés
Substitution : Des produits avec différents substituants remplaçant l'atome d'iode.
Réduction : Formation de 4-amino-5-méthoxy-2-nitrobenzoate.
Oxydation : Formation de 4-iodo-5-hydroxy-2-nitrobenzoate.
Applications de la recherche scientifique
Le 4-Iodo-5-méthoxy-2-nitrobenzoate de méthyle est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Dans l'étude des interactions enzymatiques et de l'inhibition.
Médecine : Utilisation potentielle dans le développement de composés pharmaceutiques.
Industrie : Comme intermédiaire dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 4-Iodo-5-méthoxy-2-nitrobenzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que l'atome d'iode peut subir des réactions de substitution. Ces interactions peuvent affecter diverses voies biochimiques, rendant le composé utile dans les applications de recherche .
Applications De Recherche Scientifique
Methyl 4-iodo-5-methoxy-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-iodo-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Iodo-3-nitrobenzoate de méthyle
- 4,5-Diméthoxy-2-nitrobenzoate de méthyle
- 2-Amino-5-iodo-4-méthoxybenzonitrile
Unicité
Le 4-Iodo-5-méthoxy-2-nitrobenzoate de méthyle est unique en raison de la disposition spécifique de ses groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois d'iode et de groupes nitro le rend particulièrement polyvalent en chimie synthétique et en applications de recherche .
Propriétés
Formule moléculaire |
C9H8INO5 |
|---|---|
Poids moléculaire |
337.07 g/mol |
Nom IUPAC |
methyl 4-iodo-5-methoxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H8INO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 |
Clé InChI |
XOTNSZQMLIYQQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



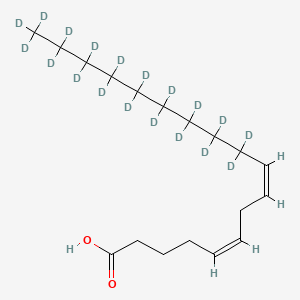
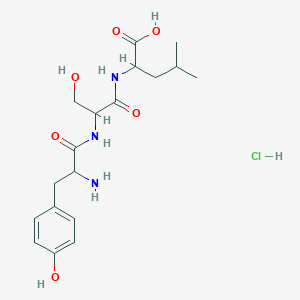
![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)
![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)
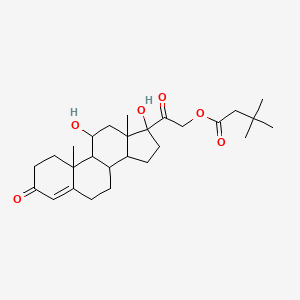
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)
![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
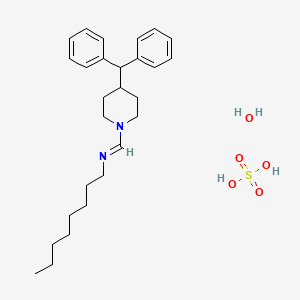
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)
